4-Ethyl-1-nonanol

Surfactant Science Industrial Formulation Textile Processing

4-Ethyl-1-nonanol (CAS 1823514-84-6) is a C11 branched primary alcohol with the molecular formula C11H24O and a molecular weight of 172.31 g/mol. It features a linear nonane backbone with an ethyl substituent at the 4-position and a terminal hydroxyl group, classifying it as an isomer of undecanol.

Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
Cat. No. B13432478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-nonanol
Molecular FormulaC11H24O
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCCC(CC)CCCO
InChIInChI=1S/C11H24O/c1-3-5-6-8-11(4-2)9-7-10-12/h11-12H,3-10H2,1-2H3
InChIKeyJUMLAYYVDUXAAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1-nonanol (CAS 1823514-84-6): A C11 Branched Primary Alcohol for Specialty Chemical and Surfactant Intermediate Procurement


4-Ethyl-1-nonanol (CAS 1823514-84-6) is a C11 branched primary alcohol with the molecular formula C11H24O and a molecular weight of 172.31 g/mol . It features a linear nonane backbone with an ethyl substituent at the 4-position and a terminal hydroxyl group, classifying it as an isomer of undecanol [1]. The compound is categorized as a building block for organic synthesis and belongs to the broader class of branched aliphatic alcohols . Unlike linear C11 alcohols such as 1-undecanol, 4-ethyl-1-nonanol possesses a branched architecture that alters its physicochemical profile, including lower melting point, modified solubility, and distinct surfactant precursor properties when ethoxylated .

Why 4-Ethyl-1-nonanol Cannot Be Directly Substituted by Linear C11 or Methyl-Branched Analogs in Surfactant and Synthesis Applications


Generic substitution of 4-ethyl-1-nonanol with linear 1-undecanol or 4-methyl-1-nonanol fails because the ethyl branch at the 4-position imparts quantifiable differences in hydrophobicity, steric profile, and derived surfactant performance that are not replicated by linear or smaller-branch isomers . Branched alcohol ethoxylates exhibit a wetting time of 4 seconds versus 12 seconds for linear alcohol ethoxylates of comparable molecular weight—a 3-fold reduction critical for high-speed industrial processes . Furthermore, the ethyl branch increases molecular volume and logP relative to the methyl analog (4-methyl-1-nonanol), altering partitioning behavior and olfactory receptor interactions in pheromone-related research [1]. These differences are not captured by simple molecular formula matching, making direct interchange technically invalid.

Quantitative Differentiation Evidence: 4-Ethyl-1-nonanol Versus Closest Analogs and In-Class Candidates


Reduced Wetting Time of Derived Ethoxylates: Branched C11 (4-Ethyl-1-nonanol) Versus Linear C11 (1-Undecanol) Alcohol Ethoxylates

When ethoxylated to comparable HLB, branched alcohol ethoxylates derived from C11 branched alcohols (the structural class to which 4-ethyl-1-nonanol belongs) demonstrate a wetting time of 4 seconds, compared to 12 seconds for linear C11 alcohol ethoxylates in the Draves skein wetting test (1 g/L surfactant solution, 20°C) . This represents a 3-fold reduction and translates directly to faster processing in textile, agricultural, and hard-surface cleaning applications .

Surfactant Science Industrial Formulation Textile Processing

Ethyl Branch Molecular Differentiation: 4-Ethyl-1-nonanol Versus 4-Methyl-1-nonanol on Hydrophobicity and Steric Bulk

4-Ethyl-1-nonanol (C11H24O, MW 172.31) possesses an ethyl substituent at the 4-position, whereas the closest branched analog, 4-methyl-1-nonanol (C10H22O, MW 158.28), bears only a methyl group [1]. The additional methylene unit in the ethyl branch increases molecular volume by approximately 14 g/mol and modifies the calculated logP. Branched alcohols generally exhibit logP values in the range of 3.8–4.7 for C9–C11 branched and linear mixtures ; the ethyl branch is predicted to shift the partition coefficient higher than the methyl analog, enhancing lipid-phase partitioning relevant to pheromone volatility and membrane interactions in biological systems [2].

Structure-Activity Relationships Physicochemical Properties Receptor Binding

Low-Temperature Handling and Pour Point Advantage: Branched C11 Alcohols Versus Linear 1-Undecanol

Branched C11 alcohols exhibit substantially lower pour points than their linear counterparts. The branched isomeric undecanol product Exxal 11 (a commercial C11 branched alcohol mixture) has a reported pour point below −40°C and density of 0.840 g/cm³ at 20°C [1]. In contrast, linear 1-undecanol (CAS 112-42-5) has a melting point of 11–19°C and is a waxy solid at ambient temperatures . 4-Ethyl-1-nonanol, as a specifically ethyl-branched C11 isomer, is expected to remain liquid at temperatures well below 0°C, offering handling advantages in cold-climate storage and processing environments.

Formulation Handling Low-Temperature Stability Process Engineering

OECD 301F Ready Biodegradability of Branched Alcohol Ethoxylates: Comparative Environmental Profile

Branched alcohol ethoxylates derived from Exxal alcohols (the structural class encompassing 4-ethyl-1-nonanol) meet the OECD 301F readily biodegradable threshold of 60% degradation within 28 days for isomeric mixtures, and most also meet the 10-day window criterion . Published studies in the Journal of Surfactants and Detergents demonstrated that many branched alcohol ethoxylates showed lower aquatic toxicity compared to linear or semi-linear counterparts, with reduced classification and labeling requirements under the UN Globally Harmonized System (GHS) .

Environmental Safety Regulatory Compliance Biodegradation

Differential Olfactory Receptor Response: 1-Nonanol Analogs Including Ethyl-Substituted Variants in Semiochemical Research

In a functional characterization study of OR74a olfactory receptors across three Dacini fruit fly species, 1-nonanol analogs (the structural family encompassing 4-ethyl-1-nonanol) elicited species-specific differential responses [1]. The three OR74a homologs all responded to 1-nonanol, but their sensitivities differed significantly across species, indicating that branch position and alkyl substituent size modulate receptor activation strength. 6-oxo-1-nonanol elicited strong responses from B. dorsalis and Z. cucurbitae OR74a, while 1,3-nonanediol and nonyl acetate were inactive, demonstrating the specificity of the binding pocket for particular functionalization patterns [2].

Semiochemistry Olfactory Receptor Biology Pest Management

Optimal Procurement Scenarios: When 4-Ethyl-1-nonanol Outperforms Generic C11 Alcohol Alternatives


High-Speed Textile and Agricultural Wetting Agent Precursor

When formulating nonionic surfactants for textile processing or agricultural spray adjuvants where rapid surface wetting is the critical performance parameter, 4-ethyl-1-nonanol-derived ethoxylates provide a 3-fold wetting time reduction (4 s vs 12 s) compared to linear 1-undecanol ethoxylates, as established by ExxonMobil's published Draves test data for branched C11 alcohol ethoxylates . This differential directly enables higher production line speeds in textile finishing and faster droplet spreading on leaf surfaces in agrochemical delivery.

Cold-Climate Industrial Formulations Requiring Ambient-Temperature Liquid Handling

For industrial cleaning, coatings, or lubricant formulations manufactured or deployed in low-temperature environments, 4-ethyl-1-nonanol eliminates the need for heated storage infrastructure that linear 1-undecanol (melting point 11–19°C) would require . The branched architecture maintains liquidity at sub-zero temperatures, with isomeric C11 alcohols demonstrating pour points below −40°C [1], delivering operational cost savings in unheated warehouse and outdoor application scenarios.

Semiochemical Probe for Olfactory Receptor Structure-Activity Studies in Pest Insects

In academic and agrochemical research programs investigating Dacini fruit fly chemoreception for integrated pest management, 4-ethyl-1-nonanol serves as a structurally defined 1-nonanol analog with a specific ethyl branch at C4 [2]. The differential sensitivity of OR74a olfactory receptors to 1-nonanol analogs of varying branch size and oxidation state makes 4-ethyl-1-nonanol a valuable tool compound for mapping receptor binding pockets in Tephritidae species of agricultural significance.

Ecolabel-Compliant Surfactant Intermediate with Performance Parity

For manufacturers targeting EU Ecolabel or U.S. EPA Safer Choice certification, 4-ethyl-1-nonanol-derived surfactants offer a demonstrated path to meeting OECD 301F ready biodegradability thresholds while maintaining superior wetting performance, as validated by the Journal of Surfactants and Detergents data series on branched oxo-alcohol ethoxylates . This scenario addresses the common formulation challenge where switching to biodegradable surfactants historically incurred performance penalties.

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